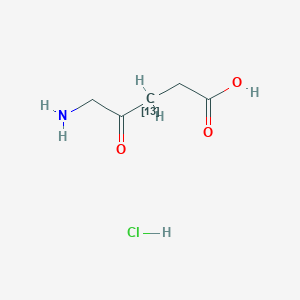

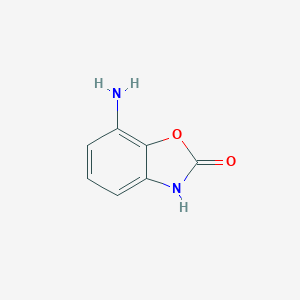

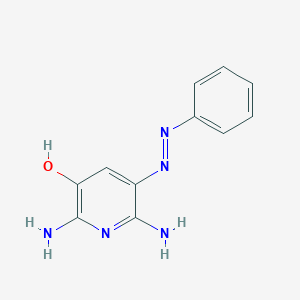

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine

説明

Synthesis Analysis

The synthesis of compounds related to 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine often involves multicomponent reactions and specific conditions to achieve desired yields and structural configurations. For example, Ryzhkova et al. (2023) described the synthesis of a chromeno[2,3-b]pyridine derivative through a multicomponent reaction involving salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, demonstrating the complexity and specificity required in synthesizing such compounds (Ryzhkova et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-phenylazo-5-nitro-6-methyl-pyridine, has been elucidated using techniques like X-ray crystallography, which provides detailed information about molecular conformation and intermolecular interactions. Michalski et al. (2005) reported the crystal structure, highlighting the planar deflection of pyridine and phenyl rings and the stabilization of the crystal structure through non-classical hydrogen interactions (Michalski et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine derivatives are intricate, often involving multiple steps and specific reagents to introduce or modify functional groups. For instance, the synthesis and structural analysis of related compounds have been carried out to understand the reactivity and potential chemical transformations of these molecules. Studies like those conducted by Ganapathy et al. (2015) on pyrazolo[3,4-b]pyridine derivatives help elucidate the reaction mechanisms and chemical properties of these compounds (Ganapathy et al., 2015).

Physical Properties Analysis

The physical properties of compounds similar to 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, such as solubility, thermal stability, and crystal packing, are crucial for their practical applications. Investigations into the synthesis and properties of novel polyimides derived from related compounds provide valuable data on their solubility, thermal behavior, and amorphous nature, as seen in the work of Zhang et al. (2005) (Zhang et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine and related compounds are influenced by their molecular structure and functional groups. Theoretical and experimental investigations, such as those by Bahgat et al. (2009), provide insights into the structure, dynamics, and chemical behavior of these compounds, helping to predict their reactions and stability under various conditions (Bahgat et al., 2009).

科学的研究の応用

Synthesis of Metal Complexes : A new compound, 2,6-diamino-3-[(2-carboxymethyl) phenylazo]-pyridine, has been utilized in the synthesis of cobalt(II) and copper(I) complexes. These complexes exhibit unique properties such as antiferromagnetic interactions and photoluminescence, making them of interest in materials science (Tan, Xie, Chen, & Zhan, 2010).

Treatment of Alzheimer's Disease : A derivative, 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, shows promise as a potential treatment for Alzheimer's disease by inhibiting relevant protein kinases (Chioua et al., 2009).

Neurotropic Activity : Synthesized diamino derivatives of pyrano[3,4-c]pyridines possess neurotropic properties. They are effective in preventing clonic seizures and convulsions induced by corazole, although they may have a sedative effect (Paronikyan et al., 2016).

Fluorescence Modulation : Phenylazopyridines can be used for light-triggered fluorescence modulation of zinc-porphyrins. This allows for reversible changes in fluorescence intensity, relevant in photochemistry (Otsuki & Narutaki, 2004).

Pharmaceutical Analysis : A TLC densitometric method using phenazopyridine hydrochloride has been developed for estimating the binary mixture in tablet dosage forms. This combination provides analgesic relief and antibacterial effects, particularly for urinary tract infections (El-Abasawy et al., 2018).

Dye Industry : Heterocyclic disazo dyes containing pyrazole and phenylpyrazole have been synthesized and characterized. These dyes show potential for use in the dye industry due to their unique properties (Demirçalı, 2021).

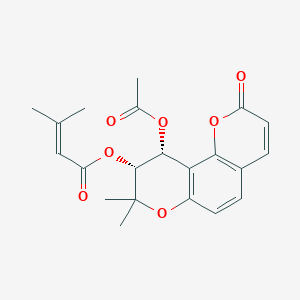

Medicinal Applications : A newly synthesized chromeno[2,3-b]pyridine derivative demonstrates promising properties for potential use in various industrial, biological, and medicinal applications (Ryzhkova et al., 2023).

Corrosion Inhibition : Chromenopyridin derivatives have been identified as environmentally friendly corrosion inhibitors for N80 steel in 15% HCl, showcasing significant inhibition efficiencies (Ansari, Quraishi, & Singh, 2017).

Hydrogen Production : A dinuclear CoII-CoII complex, synthesized using a derivative of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, can catalyze hydrogen evolution from acetic acid and water. This has potential applications in hydrogen production from renewable sources (Fu et al., 2015).

特性

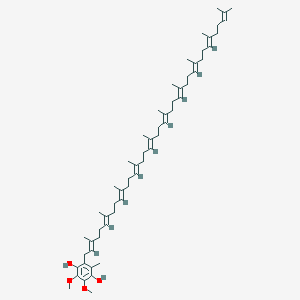

IUPAC Name |

2,6-diamino-5-phenyldiazenylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O/c12-10-8(6-9(17)11(13)14-10)16-15-7-4-2-1-3-5-7/h1-6,17H,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBZFKYOQZLANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006694 | |

| Record name | 2-Amino-6-imino-5-(2-phenylhydrazinyl)pyridin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | |

CAS RN |

86271-56-9 | |

| Record name | 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086271569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-imino-5-(2-phenylhydrazinyl)pyridin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。